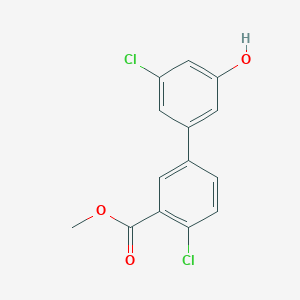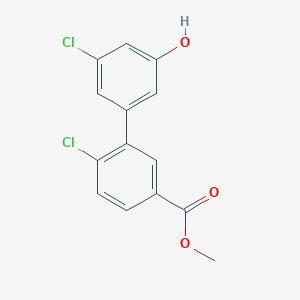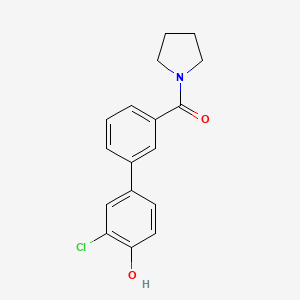
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (2C5MCPC95) is an aromatic chlorinated phenol compound with a wide range of applications in the field of scientific research. It is a colorless solid with a melting point of 100-102 °C, a boiling point of 251-253 °C, and a density of 1.4 g/cm3. 2C5MCPC95 is soluble in organic solvents such as acetone, ethanol, ethyl acetate, and methanol, and is used as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is an aromatic chlorinated phenol compound, which means it has a structure that is composed of a benzene ring with a chlorine atom attached. This structure gives 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% a range of properties, including the ability to act as an intermediate in the synthesis of other organic compounds. It can also act as an electron acceptor, allowing it to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not considered to be toxic, and it has not been reported to have any adverse effects on human health. However, it is important to note that it is an organic compound, and as such it has the potential to interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is its wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of synthetic reactions, and it is also relatively easy to synthesize. The main limitation of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is that it is an organic compound, which means it can interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Zukünftige Richtungen
In the future, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may be used in the synthesis of new materials and compounds for use in the electronics industry. Additionally, it may be used in the synthesis of pharmaceuticals and agricultural chemicals. Furthermore, it may be used in the synthesis of surfactants, dyes, and other materials for industrial applications. Finally, it may be used to synthesize polymers, resins, and other materials for use in the electronics industry.
Synthesemethoden
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a two-step reaction involving the reaction of 2-chlorophenol with 5-methoxycarbonylphenylchloride in the presence of an acid catalyst, followed by the reaction of the intermediate product with 2-chloro-5-chloromethoxycarbonylphenylchloride. The reaction is carried out in a solvent such as toluene or xylene at a temperature of 80-100 °C. The reaction is completed in about 3-4 hours.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. It is also used in the synthesis of surfactants, dyes, and other materials for industrial applications. Additionally, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of polymers, resins, and other materials for use in the electronics industry.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSZVHQYAMFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686171 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261922-01-3 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)







![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

